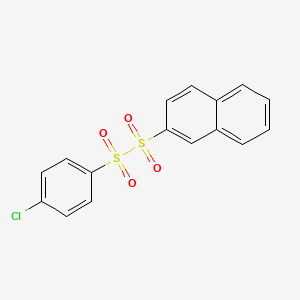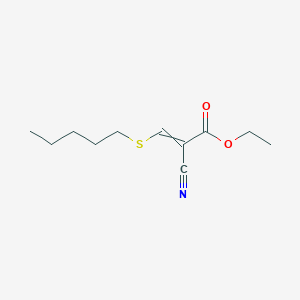![molecular formula C11H14N4S B14372240 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine CAS No. 90331-22-9](/img/structure/B14372240.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Vorbereitungsmethoden
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with a pyrimidine precursor under appropriate conditions to form the final compound .
Analyse Chemischer Reaktionen
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or pyrimidine rings. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for the creation of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine can be compared with other sulfur-containing pyrazole and pyrimidine derivatives. Similar compounds include:
- 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid
- 3,5-dimethylpyrazole
- Sulfur-containing pyrazoles, pyrazolines, and indazoles These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrazole and pyrimidine rings in this compound contributes to its distinct properties and potential applications .
Eigenschaften
CAS-Nummer |
90331-22-9 |
|---|---|
Molekularformel |
C11H14N4S |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-6-5-7(2)13-11(12-6)16-10-8(3)14-15-9(10)4/h5H,1-4H3,(H,14,15) |
InChI-Schlüssel |
MQWJSMDNKNPJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC2=C(NN=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
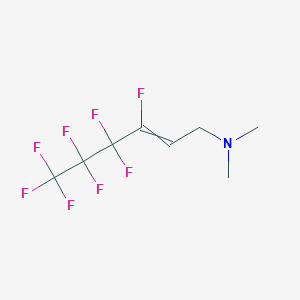
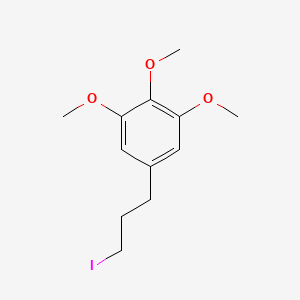
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
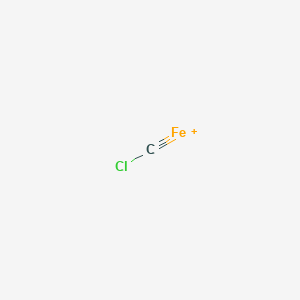
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)

